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Compound of Interest

Compound Name: 7-Hydroxyflavanone

Cat. No.: B191499 Get Quote

Application Note: Spectroscopic Analysis of 7-
Hydroxyflavanone
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic analysis of 7-
Hydroxyflavanone, a naturally occurring flavanone with various biological activities. The

structural elucidation of this compound is critical for its application in research and drug

development. This note outlines standardized protocols for Nuclear Magnetic Resonance

(NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presents key

quantitative data in a structured format, and includes workflows for a comprehensive analysis.

Spectroscopic Data Summary
The structural identity of 7-Hydroxyflavanone (Molecular Formula: C₁₅H₁₂O₃, Exact Mass:

240.07864 Da) is confirmed through the combined use of NMR and HRMS.[1] The quantitative

data obtained from these analyses are summarized below.

High-Resolution Mass Spectrometry (HRMS) Data
HRMS analysis provides the exact mass of the molecule, which is used to determine its

elemental composition. For 7-Hydroxyflavanone, the protonated molecule [M+H]⁺ is typically

observed.
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Ion Calculated m/z Observed m/z Molecular Formula

[M+H]⁺ 241.08592 241.0865 C₁₅H₁₃O₃⁺

[M+Na]⁺ 263.06786 263.0684 C₁₅H₁₂O₃Na⁺

Note: Observed m/z values can vary slightly between instruments.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Data for 7-Hydroxyflavanone (500 MHz, DMSO-d₆)

Position
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration

H-2 5.45 dd 12.5, 3.0 1H

H-3a 3.10 dd 17.0, 12.5 1H

H-3b 2.80 dd 17.0, 3.0 1H

H-5 7.85 d 8.5 1H

H-6 6.95 dd 8.5, 2.0 1H

H-8 6.85 d 2.0 1H

H-2'/6' 7.50 m - 2H

H-3'/5' 7.40 m - 2H

H-4' 7.35 m - 1H

7-OH 10.50 s (br) - 1H

Table 2: ¹³C NMR Data for 7-Hydroxyflavanone (125 MHz, DMSO-d₆)
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Position Chemical Shift (δ) ppm

C-2 79.0

C-3 44.5

C-4 191.0

C-4a 114.5

C-5 128.5

C-6 110.0

C-7 164.0

C-8 103.0

C-8a 163.0

C-1' 139.0

C-2'/6' 126.5

C-3'/5' 129.0

C-4' 128.8

Note: Chemical shifts are referenced to the residual solvent signal. Assignments are based on

1D and 2D NMR experiments (COSY, HSQC, HMBC).

Experimental Protocols
The following protocols provide a standardized methodology for the spectroscopic analysis of

7-Hydroxyflavanone.

Sample Preparation
For NMR Spectroscopy:

Weigh approximately 5-10 mg of high-purity 7-Hydroxyflavanone.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or Methanol-d₄) in a standard 5 mm NMR tube.

Vortex the sample for 30 seconds or until fully dissolved to ensure a homogenous solution.

For HRMS (LC-MS) Analysis:

Prepare a stock solution of 7-Hydroxyflavanone at a concentration of 1 mg/mL in a

suitable solvent like methanol or acetonitrile.

From the stock solution, prepare a working solution by diluting to a final concentration of 1-

10 µg/mL using the initial mobile phase composition.

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter

before injection.[2]

HRMS Protocol (LC-ESI-QTOF)
Liquid Chromatography (LC) Conditions:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.3 mL/min.

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate for 5

minutes.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions:

Ion Source: Electrospray Ionization (ESI), positive ion mode.
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Capillary Voltage: 3.5 kV.

Sampling Cone: 30 V.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/Hr.

Acquisition Range: m/z 50-1000.

Data Acquisition: A lock mass internal standard should be used for high mass accuracy.

NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer (≥400 MHz) equipped with a broadband

probe.

Standard Experiments:

¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR: Acquire using a proton-decoupled pulse program with a spectral width of 240

ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

2D NMR (COSY): To establish ¹H-¹H correlations.

2D NMR (HSQC): To identify one-bond ¹H-¹³C correlations.

2D NMR (HMBC): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial

for assigning quaternary carbons and connecting molecular fragments.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent signal (e.g., DMSO-d₆ at δH 2.50 and δC 39.52).
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Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

structural elucidation of 7-Hydroxyflavanone.
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Fig. 1: Experimental workflow for spectroscopic analysis of 7-Hydroxyflavanone.
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Fig. 2: Logical workflow for the structural elucidation of 7-Hydroxyflavanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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